molecular formula C11H14N2O2 B11893412 3-Ethyl-3-(4-nitrophenyl)azetidine CAS No. 804435-90-3

3-Ethyl-3-(4-nitrophenyl)azetidine

Cat. No.: B11893412
CAS No.: 804435-90-3
M. Wt: 206.24 g/mol
InChI Key: SFTRHDSWNUNXFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethyl-3-(4-nitrophenyl)azetidine: is a four-membered nitrogen-containing heterocyclic compound. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen-containing heterocycles. The presence of the nitrophenyl group further enhances its chemical properties, making it a valuable compound in various fields of research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-3-(4-nitrophenyl)azetidine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the appropriate azetidine precursor, such as 3-ethylazetidine.

    Cyclization: The final step involves cyclization to form the azetidine ring with the desired substituents.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and cyclization processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Ethyl-3-(4-nitrophenyl)azetidine can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions, resulting in the formation of 3-ethyl-3-(4-aminophenyl)azetidine.

    Substitution: The compound can participate in substitution reactions, where the nitro group or other substituents are replaced by different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.

    Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution reaction.

Major Products:

Scientific Research Applications

Chemistry: 3-Ethyl-3-(4-nitrophenyl)azetidine is used as a building block in organic synthesis, enabling the construction of more complex molecules. Its unique reactivity due to ring strain makes it valuable in developing new synthetic methodologies .

Biology: In biological research, azetidine derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties. The nitrophenyl group can enhance the compound’s interaction with biological targets .

Medicine: Azetidines, including this compound, are explored for their potential therapeutic applications. They serve as scaffolds for drug development, particularly in designing inhibitors for specific enzymes and receptors .

Industry: The compound is utilized in the production of polymers and materials with unique properties. Its incorporation into polymer chains can enhance the mechanical and thermal stability of the resulting materials .

Mechanism of Action

The mechanism of action of 3-Ethyl-3-(4-nitrophenyl)azetidine involves its interaction with molecular targets through its functional groups. The nitrophenyl group can participate in various binding interactions, while the azetidine ring’s ring strain can facilitate reactions with biological molecules. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

    Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity.

    Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and different reactivity.

    Oxetanes: Four-membered oxygen-containing heterocycles with similar ring strain but different chemical properties.

Uniqueness: 3-Ethyl-3-(4-nitrophenyl)azetidine stands out due to its balanced ring strain, which provides unique reactivity while maintaining stability. The presence of the nitrophenyl group further enhances its chemical versatility, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

804435-90-3

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

3-ethyl-3-(4-nitrophenyl)azetidine

InChI

InChI=1S/C11H14N2O2/c1-2-11(7-12-8-11)9-3-5-10(6-4-9)13(14)15/h3-6,12H,2,7-8H2,1H3

InChI Key

SFTRHDSWNUNXFC-UHFFFAOYSA-N

Canonical SMILES

CCC1(CNC1)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.